4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine
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Overview
Description
4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a nitrophenyl ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a piperazine derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Ethylidene Moiety: The final step is the condensation of the substituted piperazine with 4-nitrobenzaldehyde under acidic or basic conditions to form the ethylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethylidene positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric characteristics provided by the piperazine and aromatic groups.
Mechanism of Action
The mechanism by which 4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine exerts its effects depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the piperazine ring might interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)piperazine: Lacks the nitrophenyl ethylidene moiety, making it less versatile in terms of functionalization.
N-(4-nitrophenyl)piperazine: Lacks the chlorobenzyl group, which may reduce its potential interactions with certain biological targets.
Uniqueness
The combination of the chlorobenzyl and nitrophenyl ethylidene groups in 4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine provides a unique set of electronic and steric properties. This makes it a valuable compound for applications requiring specific interactions with biological or chemical systems.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H21ClN4O2 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)ethanimine |
InChI |
InChI=1S/C19H21ClN4O2/c1-15(17-4-8-19(9-5-17)24(25)26)21-23-12-10-22(11-13-23)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b21-15+ |
InChI Key |
QNFHCWXWQLNHQX-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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